2-Amidinothiophene hydrochloride
Overview
Description
2-Aminothiophenes are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological and pharmacological properties. These compounds serve as important building blocks in organic synthesis and have been utilized in the development of various biologically active molecules, including selective inhibitors, receptors, and modulators. The chemistry of 2-aminothiophenes continues to evolve, particularly following the discovery of cyclization methods such as the Gewald reaction .
Synthesis Analysis
The synthesis of 2-aminothiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that allows for the construction of the thiophene ring. This method has been instrumental in the development of various 2-aminothiophene scaffolds that can be further modified to enhance their biological activity. The ability of these scaffolds to act as synthons for the synthesis of thiophene-containing heterocycles, conjugates, and hybrids has been a focal point in recent research .
Molecular Structure Analysis
The molecular structures of 2-aminothiophene derivatives have been studied extensively. For instance, the crystal and molecular structures of two derivatives were reported, showing that intramolecular N–H···O=C hydrogen bonds form six-membered planar rings, which significantly influence the molecular conformation. These hydrogen bonds also facilitate the formation of infinite molecular chains, which are aligned along specific unit cell axes in the crystal lattice .
Chemical Reactions Analysis
2-Aminothiophenes are known to participate in various chemical reactions due to their reactive sites. The amino group and the thiophene ring offer multiple points of functionalization, which can be exploited to create a wide range of chemical entities. These reactions are not only important for the synthesis of complex molecules but also for the modification of existing compounds to improve their pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiophenes are influenced by their molecular structure. The presence of intramolecular hydrogen bonding can affect their melting points, solubility, and stability. These properties are crucial when considering the pharmacokinetic aspects of drug design, as they determine how a compound behaves in biological systems. The intermolecular interactions observed in the crystal structures of these compounds can also provide insights into their potential interactions with biological targets .
Scientific Research Applications
Green Chemistry
- Field : Environmental Chemistry .
- Application : 2-Aminothiophene is used in the design of new synthetic reactions that meet the principles of green chemistry .
- Method : New synthetic routes to 2-aminothiophenes have been developed, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .
- Results : The development of these green methodologies has helped reduce pollution and meet rising energy demands .
Pharmacology
- Field : Pharmacology .
- Application : 2-Aminothiophene is a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties .
- Results : The use of 2-aminothiophene in pharmacology has led to the development of various drugs with a wide range of biological activities .
Antiviral Agents
- Field : Virology .
- Application : 2-Aminothiophenes have been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents .
- Results : The use of 2-aminothiophene in the development of antiviral agents has shown promising results .
Future Directions
properties
IUPAC Name |
thiophene-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGJMBGNVOIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381850 | |
Record name | Thiophene-2-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amidinothiophene hydrochloride | |
CAS RN |
54610-70-7 | |
Record name | Thiophene-2-carboximidamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amidinothiophene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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